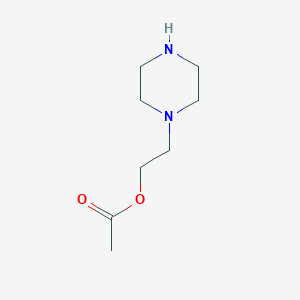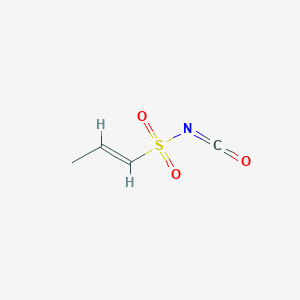
1-Benzyl-4-(4-methoxyphenyl)piperidine
Descripción general
Descripción
1-Benzyl-4-(4-methoxyphenyl)piperidine is a compound that is closely related to 4-Benzylpiperidine . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Synthesis Analysis
The synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine involves several steps. For instance, one method involves the hydrolysis of the key alpha-aminonitrile intermediate . Another method involves the addition of AlCl3 to a solution of 1-benzyl-4-methyl-4-piperidinol.Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(4-methoxyphenyl)piperidine is complex. It includes a benzyl group, a piperidine ring, and a methoxyphenyl group . The exact structure can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving 1-Benzyl-4-(4-methoxyphenyl)piperidine are diverse. For example, it can undergo hydrolysis to form an alpha-aminonitrile intermediate . It can also react with AlCl3 in the presence of benzene.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-(4-methoxyphenyl)piperidine include a molecular weight of 342.87 . It should be stored at a temperature of 2-8°C .Safety And Hazards
Safety data sheets indicate that 1-Benzyl-4-(4-methoxyphenyl)piperidine should be handled with care . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/clothing/eye protection/face protection when handling this compound .
Direcciones Futuras
Piperidines, including 1-Benzyl-4-(4-methoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPAKYMOHCOFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632588 | |
| Record name | 1-Benzyl-4-(4-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-methoxyphenyl)piperidine | |
CAS RN |
13314-69-7 | |
| Record name | 1-Benzyl-4-(4-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)











![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)